1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one
CAS No.: 1341149-68-5
Cat. No.: VC2828171
Molecular Formula: C10H10F2OS
Molecular Weight: 216.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341149-68-5 |
|---|---|
| Molecular Formula | C10H10F2OS |
| Molecular Weight | 216.25 g/mol |
| IUPAC Name | 1-[4-(2,2-difluoroethylsulfanyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C10H10F2OS/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12/h2-5,10H,6H2,1H3 |
| Standard InChI Key | NJBKKCJYFOBCON-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)SCC(F)F |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)SCC(F)F |
Introduction
Structural Characterization and Basic Properties
Molecular Structure
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one is characterized by a para-substituted acetophenone core with a (2,2-difluoroethyl)sulfanyl group attached to the phenyl ring. The molecular formula of this compound is C10H10F2OS, featuring a combination of a difluoroethyl moiety, a sulfanyl (thioether) linkage, and an acetyl group attached to a benzene ring. The difluoroethyl group contains two fluorine atoms attached to the same carbon atom, creating a gem-difluoro arrangement that confers specific electronic and steric properties to the molecule .
Physical Properties
The physical properties of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one can be inferred from similar fluorinated organic compounds. It likely appears as a crystalline solid at room temperature with a relatively high melting point due to its aromatic structure. The presence of the difluoroethyl group enhances the compound's lipophilicity, which is an important factor for its potential pharmaceutical applications. The sulfanyl linkage contributes to the molecule's polarity and may influence its solubility in various organic solvents.
Synthesis Methods
Synthetic Routes
The synthesis of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one would typically involve the formation of a carbon-sulfur bond between the difluoroethyl group and the para-substituted acetophenone. Drawing from similar compounds, potential synthetic routes might include:
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Nucleophilic substitution reaction between 4-mercaptoacetophenone and a 2,2-difluoroethyl halide
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Thiol-ene reaction between 4-acetylbenzenethiol and 2,2-difluoroethene
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Coupling reaction of 4-bromoacetophenone with 2,2-difluoroethanethiol using transition metal catalysts
Reaction Conditions
The synthesis would typically require controlled conditions to ensure selectivity and high yields. Based on analogous compounds, the reaction conditions might involve:
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Temperature range: 50-70°C
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Solvents: Dichloromethane, ethanol, or tetrahydrofuran
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Base: Triethylamine or sodium hydroxide to facilitate nucleophilic attack
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Reaction time: 12-24 hours
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Inert atmosphere: To prevent oxidation of thiol intermediates
Industrial Production Methods
For industrial-scale synthesis, continuous flow reactors could be employed to enhance efficiency and control over reaction parameters. This approach allows for better heat transfer, precise reaction time control, and easier scale-up. The use of optimized catalysts and reaction conditions would further improve the yield and purity of the final product.
Chemical Reactivity
Types of Reactions
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one can participate in various chemical transformations due to its multiple functional groups:
Oxidation Reactions: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction Reactions: The ketone group can be reduced to form alcohols, and under specific conditions, the sulfanyl linkage might also be affected.
Substitution Reactions: The acetyl group can participate in nucleophilic substitution reactions, while the aromatic ring may undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Table 1: Common Reactions of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one
| Reaction Type | Reagents | Conditions | Expected Products |
|---|---|---|---|
| Oxidation | H2O2, m-CPBA | RT, DCM | Sulfoxides, Sulfones |
| Reduction | NaBH4, LiAlH4 | 0-25°C, THF | Alcohols, Thiols |
| Aldol Condensation | Aromatic aldehydes, NaOH | RT to 50°C, Ethanol | α,β-unsaturated ketones |
| Electrophilic Substitution | HNO3, H2SO4 | 0-5°C | Nitro derivatives |
Major Products Formed
The reaction of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one with oxidizing agents would produce the corresponding sulfoxide or sulfone derivatives, which could serve as valuable synthetic intermediates. Reduction with sodium borohydride would yield the corresponding alcohol while maintaining the sulfanyl and difluoroethyl functionalities. The acetyl group enables classic carbonyl chemistry, including aldol condensations that could lead to chalcone derivatives with potential biological activities.
Structure-Property Relationships
Impact of Difluoroethyl Group
The difluoroethyl moiety significantly influences the properties of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one. The presence of two fluorine atoms creates a distinct electronic environment due to fluorine's high electronegativity. This affects:
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Bond angles and molecular geometry
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Lipophilicity and membrane permeability
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Metabolic stability against oxidative degradation
Influence of Sulfanyl Linkage
The sulfanyl (thioether) group serves as a flexible linker between the difluoroethyl and aromatic portions of the molecule. This linkage contributes to:
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Conformational flexibility
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Potential for oxidative metabolism
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Enhanced lipophilicity compared to oxygen-containing analogs
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Specific interactions with protein binding sites
Medicinal Chemistry Applications
Structure-Activity Relationships
Based on the properties of similar compounds, potential biological activities might include:
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Enzyme inhibition: The acetyl group can serve as a hydrogen bond acceptor, potentially interacting with catalytic residues in enzyme active sites.
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Receptor modulation: The difluoroethyl group could enhance binding to lipophilic pockets in receptor proteins.
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Antimicrobial activity: Similar fluorinated compounds have shown efficacy against various bacterial and fungal pathogens.
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the structure of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one. Expected key signals include:
¹H NMR (400 MHz, CDCl₃):
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δ ~7.8-8.0 ppm: Doublet (2H, aromatic protons ortho to acetyl group)
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δ ~7.3-7.5 ppm: Doublet (2H, aromatic protons ortho to sulfanyl group)
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δ ~5.9-6.2 ppm: Triplet of triplets (1H, CF₂H, coupling to fluorine and adjacent CH₂)
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δ ~3.1-3.3 ppm: Triple (2H, S-CH₂, coupling to CF₂H)
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δ ~2.5-2.6 ppm: Singlet (3H, CH₃CO)
¹³C NMR (100 MHz, CDCl₃):
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δ ~197 ppm: Carbonyl carbon (C=O)
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δ ~135-145 ppm: Quaternary aromatic carbons
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δ ~128-132 ppm: Aromatic CH carbons
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δ ~115-120 ppm (triplet): CF₂ carbon
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δ ~30-35 ppm: CH₃CO carbon
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δ ~25-30 ppm: S-CH₂ carbon
Infrared Spectroscopy
Infrared (IR) spectroscopy would reveal characteristic absorption bands associated with the functional groups present in the molecule:
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C=O stretching: ~1680-1700 cm⁻¹
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C-F stretching: ~1000-1100 cm⁻¹
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C-S stretching: ~600-700 cm⁻¹
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Aromatic C=C stretching: ~1450-1600 cm⁻¹
Comparative Analysis
Comparison with Related Compounds
To better understand the properties of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one, it is valuable to compare it with structurally similar compounds:
Table 2: Comparative Analysis of Structurally Related Compounds
| Compound | Structural Difference | Expected Effect on Properties |
|---|---|---|
| 1-[4-(1,1-Difluoroethyl)phenyl]ethan-1-one | Direct C-C bond instead of C-S bond | Increased rigidity, reduced conformational flexibility |
| 1-(2-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one | Single fluorine at ortho position, methylsulfanyl at different position | Different electronic distribution, altered reactivity |
| 2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine | Amine group instead of acetyl, no aromatic ring | Increased basicity, different hydrogen bonding pattern |
Structure-Based Drug Design Implications
The unique structural features of 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one could make it valuable in medicinal chemistry:
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The difluoroethyl group serves as a bioisostere for ethyl or isopropyl groups but with improved metabolic stability
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The sulfanyl linkage provides a specific geometric arrangement and conformational flexibility
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The acetophenone scaffold offers opportunities for derivatization to optimize binding to biological targets
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